2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a 4-amino-1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 3,5-dimethylphenyl group. Its structural features are critical for biological activity, particularly in modulating anti-inflammatory, anti-exudative, and enzyme-inhibitory properties . The synthesis typically involves coupling 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions .
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-12-8-13(2)10-14(9-12)21-17(25)11-27-19-23-22-18(24(19)20)15-6-4-5-7-16(15)26-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
GVLSZZHXBFGNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Acetone and ethanol balances solubility and ease of isolation:
| Solvent | Reaction Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | Moderate | 72 | 98 |
| DMF | Fast | 68 | 85 |
| Ethanol | Slow | 75 | 97 |
Catalytic Systems
Triethylamine (TEA) and K₂CO₃ are compared for the alkylation step:
| Base | Yield (%) | Side Products (%) |
|---|---|---|
| K₂CO₃ | 72 | 5 |
| TEA | 65 | 12 |
Analytical Characterization
Structural validation employs spectroscopic and chromatographic techniques:
-
High-Resolution Mass Spectrometry (HRMS) :
Observed m/z: 434.1584 [M+H]⁺ (calculated: 434.1591). -
X-ray Crystallography :
Single-crystal analysis confirms the planar triazole ring and gauche conformation of the sulfanylacetamide chain. -
HPLC Purity :
99.5% purity achieved using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).
Comparative Analysis with Analogous Compounds
Modifications to the aryl groups significantly impact synthetic yields:
| Substituent on Triazole | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Methoxyphenyl | 72 | 218–220 |
| 4-Methoxyphenyl | 68 | 210–212 |
| 2,6-Dimethylphenyl | 65 | 225–227 |
Electron-donating groups (e.g., methoxy) enhance cyclization efficiency but reduce solubility during purification.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Anticancer Applications
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | Moderate Cytotoxicity | Effective against hormone-resistant variants |
| HCT-116 (Colon Cancer) | 6.2 µM | Notable inhibition observed |
Antiviral Activity
Triazole derivatives have shown promise as antiviral agents. The compound is being studied for its potential against viral pathogens such as HIV:
- Mechanism: Targets specific viral enzymes to prevent replication.
- Efficacy Against Resistant Strains: Modifications to the triazole core have enhanced efficacy against NNRTI-resistant HIV mutants.
Antimicrobial Effects
The presence of the sulfanyl group in the compound enhances its ability to penetrate microbial membranes and disrupt essential functions, showing effectiveness against various pathogens:
| Pathogen Type | Activity |
|---|---|
| Bacteria | Effective |
| Fungi | Moderate |
Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against several cancer cell lines resistant to conventional therapies.
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of triazole derivatives against HIV. Results indicated that certain modifications to the triazole core could enhance efficacy against resistant strains.
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis demonstrated that substitutions on the triazole ring significantly influenced biological activity. For instance, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents on the triazole ring or acetamide group, emphasizing structural variations and their pharmacological implications.
Triazole Ring Substituents
Acetamide Group Variations
Key Research Findings and Implications
- Structure-Activity Relationship (SAR): Electron-donating groups (e.g., methoxy) on the triazole improve solubility and anti-inflammatory activity. Halogen or nitro groups on the acetamide enhance target binding but may compromise safety profiles . Bulky acetamide substituents (e.g., phenoxyphenyl) reduce metabolic clearance but limit bioavailability .
- Therapeutic Potential: The target compound’s balanced substituents make it a promising candidate for anti-inflammatory applications, while hydroxyphenyl analogs (AM31, AM33) warrant further investigation as HIV therapeutics .
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- CAS Number : 565179-65-9
- IUPAC Name : 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole moiety, which is known for various pharmacological properties including anticancer, antimicrobial, and antiviral effects.
Anticancer Activity
Recent studies have indicated that compounds with a triazole structure exhibit significant anticancer properties. For instance:
- In vitro studies showed that related triazole compounds demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines. For example, compounds structurally similar to our target compound exhibited IC₅₀ values of 0.81 μM against HEPG2 liver cancer cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| IT10 | Mtb H37Ra | 2.32 |
| IT06 | Mtb H37Ra | 2.03 |
| Target | HEPG2 | 0.81 |
Antimicrobial Activity
The triazole derivatives have also been investigated for their antimicrobial properties:
- In a study focusing on mercapto-substituted triazoles, compounds exhibited potent activity against Mycobacterium tuberculosis with selectivity against non-tuberculous mycobacteria .
Antiviral Activity
Triazoles have shown promise in antiviral applications as well:
- Certain derivatives demonstrated efficacy against viral strains by inhibiting specific protein interactions crucial for viral replication . This suggests that the target compound may also possess similar antiviral capabilities.
The mechanism through which 1,2,4-triazoles exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cancer cell proliferation and survival.
- Disruption of Protein Interactions : Compounds can interfere with protein-protein interactions necessary for viral entry and replication.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger programmed cell death in cancer cells.
Case Studies and Research Findings
- Study on Triazole Derivatives : A comprehensive study evaluated various triazole derivatives for their anticancer activity against different cell lines. The results highlighted that modifications in the phenyl groups significantly influenced activity levels .
- Antimicrobial Evaluation : Another research focused on the antimicrobial potential of sulfur-containing triazoles showed promising results against resistant strains of bacteria and fungi .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in disease pathways. These studies provide insights into the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction intermediates be optimized?
Answer:
Synthesis involves multi-step routes, typically starting with:
- Condensation : Reacting substituted phenylacetic acid derivatives with thiosemicarbazide to form thiosemicarbazone intermediates.
- Cyclization : Using reagents like H₂SO₄ or POCl₃ to form the 1,2,4-triazole core .
- Sulfanyl-Acetamide Coupling : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution under inert conditions (e.g., DMF, K₂CO₃) .
Optimization Tips : - Monitor reaction progress with TLC/HPLC to isolate intermediates.
- Adjust solvent polarity (e.g., ethanol vs. DMSO) to control cyclization efficiency .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and dimethylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : For definitive stereochemical confirmation (if crystals are obtainable) .
Basic: What in vitro/in vivo models are suitable for preliminary anti-inflammatory or anti-exudative activity screening?
Answer:
- Carrageenan-Induced Paw Edema (Rat Model) : Administer the compound at 10 mg/kg and compare edema reduction to diclofenac (8 mg/kg) .
- Histamine-Induced Vascular Permeability (Mouse Model) : Quantify Evans blue dye leakage to assess anti-exudative effects .
Key Metrics : - Dose-response curves (EC₅₀ calculations).
- Statistical significance (p<0.05 via ANOVA) relative to controls .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of substituents for enhanced bioactivity?
Answer:
- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate triazole ring reactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with COX-2 or histamine receptors .
Case Study : - Substituting 3,5-dimethylphenyl with fluorophenyl increased anti-inflammatory activity by 30% in analogous compounds .
Advanced: How should researchers resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?
Answer:
- Methodological Audit : Compare assay conditions (e.g., cell lines, serum concentration, incubation time).
- Control Standardization : Use reference compounds (e.g., diclofenac) in parallel to normalize data .
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., solubility, metabolic stability) causing discrepancies .
Advanced: What computational strategies predict the compound’s pharmacokinetics and toxicity profile?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts; validate with Ames test (in vitro) .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., ≥50 ns simulations in GROMACS) .
Basic: What safety protocols are critical for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can researchers integrate this compound into a broader theoretical framework (e.g., inflammation signaling pathways)?
Answer:
- Mechanistic Studies :
- Pathway Mapping : Overlay activity data onto KEGG pathways (e.g., arachidonic acid metabolism) .
Advanced: What strategies improve solubility and bioavailability for in vivo applications?
Answer:
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release .
- Prodrug Design : Introduce hydrolyzable esters at the acetamide group .
Advanced: How do researchers validate synthetic scalability without compromising yield or purity?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction endpoints.
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via Minitab .
- Pilot-Scale Trials : Test batch reactions (1–5 L) with controlled crystallization (e.g., cooling rate = 0.5°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
